5-(4-Formylphenyl)picolinic acid
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Overview
Description
5-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, featuring a formyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety
Mechanism of Action
Target of Action
The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .
Result of Action
The action of this compound results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
The cellular effects of this compound are not well-studied. Picolinic acid, a related compound, has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented in the literature. Picolinic acid, a related compound, has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. A gene cluster responsible for the complete degradation of picolinic acid has been identified in Alcaligenes faecalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)picolinic acid typically involves the formylation of picolinic acid derivatives. One common method is the Vilsmeier-Haack reaction, where picolinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the phenyl ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)picolinic acid.
Reduction: 5-(4-Hydroxymethylphenyl)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Formylphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.
Isonicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 4-position of the pyridine ring.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position of the pyridine ring.
Uniqueness: Its ability to form stable metal complexes and participate in multiple types of chemical reactions distinguishes it from other similar compounds .
Properties
CAS No. |
566198-33-2 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(2-acetylphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
JHOMRRPFGWVJAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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